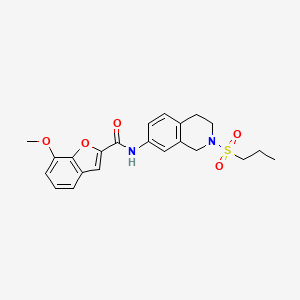

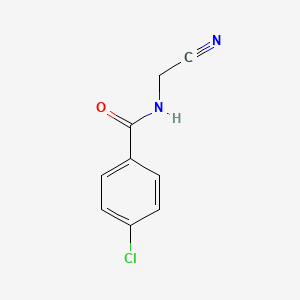

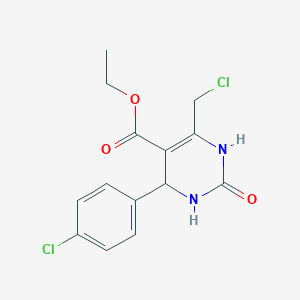

![molecular formula C18H21N3O4S B2583651 N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-10-6](/img/structure/B2583651.png)

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (-S(=O)2-N-). Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide. The oxazole ring could be formed through a cyclodehydration reaction involving a beta-hydroxy amide .Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis

As a sulfonamide, this compound might exhibit similar reactivity to other sulfonamides. Sulfonamides are generally stable but can participate in reactions involving the nitrogen atom or the sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing a wide range of heterocyclic compounds, which are crucial in drug development . These heterocycles can be acyclic, carbocyclic, or even fused, offering a broad spectrum of biological activities.

Electroluminescent Materials

The dimethylamino group within the compound’s structure is beneficial in the synthesis of electroluminescent materials. These materials are used in the development of new types of displays and lighting systems .

Organic Crystal Growth

It’s used in the growth of organic crystals like 4-N,N-dimethylamino-4’N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which have applications in nonlinear optics and electronics .

Pharmaceutical Research

The compound is related to various pharmaceutical applications, including as an intermediate in the synthesis of drugs like Glimepiride, which is used in the treatment of diabetes .

Biological Activities of Thiazoles

Thiazole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities. They can act as antimicrobial, antifungal, antiviral, and even antitumor agents .

Photoinitiators in Sunscreens

Compounds with dimethylamino groups are used as photoinitiators due to their strong estrogenic activity. They are commonly found in ultraviolet filters in sunscreen formulations .

Anti-inflammatory and Analgesic Agents

Indole derivatives synthesized from compounds like this one have shown promising anti-inflammatory and analgesic activities, which could lead to the development of new pain relief medications .

Chemical Reactivity and Synthesis of Biologically Active Compounds

The compound’s reactivity allows for the creation of biologically active heterocyclic compounds, which are essential for biomedical applications. This includes potential use in cancer therapy and antibiotic development .

Wirkmechanismus

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

The compound N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally and are widely distributed throughout all tissues .

Result of Action

The result of the action of N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, the compound effectively halts the proliferation of the bacteria .

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVGGLMIMPVCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

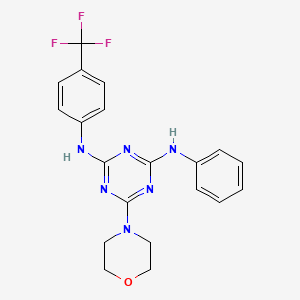

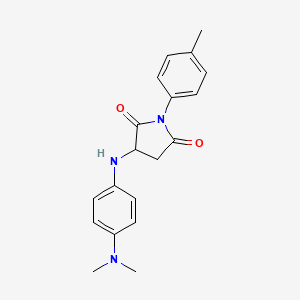

![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)

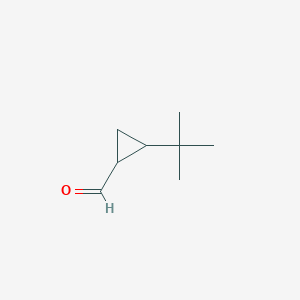

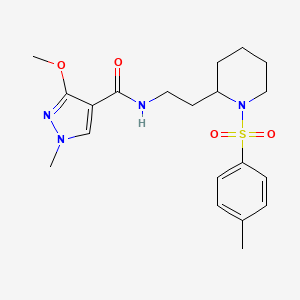

![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

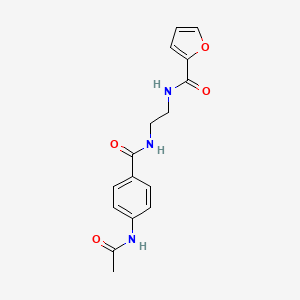

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)